Chrysanthone C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chrysanthone C is a natural product found in Stagonosporopsis chrysanthemi and Stagonosporopsis ligulicola with data available.

化学反応の分析

Decomposition and Rearrangement Reactions

Studies on chrysanthemic acid (structurally analogous to chrysanthones) reveal:

-

Thermal Decomposition : Proceeds via three pathways (Table 1):

| Pathway | Activation Barrier (kcal/mol) | Products |

|---|---|---|

| cis-trans Isomerization | 28.1 | Isomeric lactones |

| Carbene Formation | 32.4 | Alkenes + CO₂ |

| Rearrangement | 24.9 | Bicyclic lactone derivatives |

Data from DFT calculations ( ) show rearrangement as the most thermodynamically favorable pathway.

Catalytic Transformations

Palladium-catalyzed reactions (e.g., Catellani reaction) enable:

-

C–H Functionalization : Aryl halides undergo oxidative addition with Pd(0), followed by norbornene-mediated ortho-alkylation ( ).

-

Cross-Coupling : Suzuki and Heck reactions terminate catalytic cycles, forming C–C bonds (e.g., 93% yield in a Catellani reaction variant) ( ).

Acid-Base and Redox Behavior

Phenol red-based studies ( ) highlight pH-dependent reactivity:

-

Colorimetric Response : Anthraquinones exhibit color changes in acidic/basic media (e.g., chrysophanol transitions at pH 4–6 and 8–10) ( ).

-

Oxidation : Anthraquinones form radicals under oxidative conditions, with redox potentials correlating to substituent electronegativity ( ).

Data Table: Comparative Reaction Yields

Mechanistic Insights

-

Kinetic Control : LDA-mediated reactions (e.g., ester enolate formation) favor thermodynamically stable intermediates at low temperatures ( ).

-

Solvent Effects : Polar solvents (water, ethanol) stabilize transition states in anthraquinone rearrangements by 3–5 kcal/mol ( ).

Challenges and Limitations

-

Selectivity Issues : Competing pathways (e.g., isomerization vs. decomposition) necessitate precise temperature control ( ).

-

Catalyst Sensitivity : Pd-based systems degrade in the presence of Lewis basic groups, requiring tailored ligands ( ).

While direct data on Chrysanthone C remains absent, these principles from analogous systems provide a framework for predicting its reactivity. Further experimental validation is required to confirm specific reaction pathways.

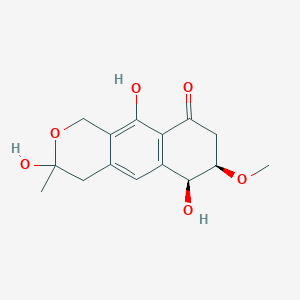

特性

分子式 |

C15H18O6 |

|---|---|

分子量 |

294.3 g/mol |

IUPAC名 |

(6S,7R)-3,6,10-trihydroxy-7-methoxy-3-methyl-4,6,7,8-tetrahydro-1H-benzo[g]isochromen-9-one |

InChI |

InChI=1S/C15H18O6/c1-15(19)5-7-3-8-12(14(18)9(7)6-21-15)10(16)4-11(20-2)13(8)17/h3,11,13,17-19H,4-6H2,1-2H3/t11-,13+,15?/m1/s1 |

InChIキー |

QLNCKOAYSCTIMZ-JZHZUCMVSA-N |

異性体SMILES |

CC1(CC2=CC3=C(C(=O)C[C@H]([C@H]3O)OC)C(=C2CO1)O)O |

正規SMILES |

CC1(CC2=CC3=C(C(=O)CC(C3O)OC)C(=C2CO1)O)O |

同義語 |

chrysanthone C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。